2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BF4O3 and its molecular weight is 320.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the vegf receptor 2 (vegfr-2), which plays a crucial role in tumor-induced angiogenesis .
Mode of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect the vegf-signaling pathway .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the synthesis of various bioactive molecules .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to investigate the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Biological Activity
The compound 2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 222.07 g/mol. Its structure features a fluorinated phenyl group and a dioxaborolane moiety, which are known to enhance biological activity through improved binding affinity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with fluorinated phenolic compounds. The presence of the trifluoroethoxy group enhances lipophilicity and selectivity towards biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dioxaborolane derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
- In vitro Studies : Cytotoxic assays conducted on glioblastoma cell lines (LN229) demonstrated that derivatives exhibit significant apoptosis-inducing capabilities. The mechanism involves DNA damage leading to cell death .
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Molecular Docking Studies : Binding affinity studies using molecular docking simulations indicated strong interactions with key proteins involved in cancer progression. For example:
These values suggest that these compounds can effectively inhibit target proteins associated with tumor growth .
Compound Binding Affinity (kcal/mol) 5b -10.0 5d -9.4
Antidiabetic Activity
In addition to anticancer effects, this compound class has shown promising results in managing diabetes. In vivo studies utilizing genetically modified Drosophila melanogaster models indicated that certain derivatives significantly reduced glucose levels:
- Assessment in Drosophila Models : Compounds such as 5d and 5f demonstrated notable anti-diabetic activity by lowering glucose levels significantly in tested models . This suggests potential for further development as therapeutic agents in diabetes management.
Case Studies
A specific case study involving the synthesis and evaluation of dioxaborolane derivatives revealed that the incorporation of trifluoromethyl groups enhances both the lipophilicity and metabolic stability of these compounds. The study also emphasized the importance of structural modifications in optimizing biological activity .
Properties
IUPAC Name |
2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZJDZEQHSSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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